molecular formula C20H21ClN2O5 B2904231 Methyl 4-(2-((2-(3-chlorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1795296-32-0

Methyl 4-(2-((2-(3-chlorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2904231
CAS RN: 1795296-32-0
M. Wt: 404.85
InChI Key: WCWHKODWBFYKCB-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((2-(3-chlorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), an amide group (-CONH2), a methoxy group (-OCH3), and a chlorophenyl group (-C6H4Cl). These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, ester, and methoxy groups would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the ester group might undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Photopolymerization Applications

A study introduces a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, which is proposed as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding radicals, indicating potential in photopolymerization processes (Guillaneuf et al., 2010).

Heterocyclic Systems Synthesis

Research on methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant demonstrates their use in synthesizing heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, indicating potential routes for creating complex organic structures (Selič et al., 1997).

Molecular Structure Elucidation

A study on laterally di-substituted derivatives, specifically focusing on their mesomorphic properties and molecular structures, suggests the significance of molecular architecture in determining physical properties and phase transitions (Alamro et al., 2021).

Polymer-Based Protecting Groups

Research discusses the synthesis and application of polymers as amino protecting groups, hinting at the potential of such compounds in protecting group strategies and polymer chemistry (Gormanns & Ritter, 1994).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose inhalation risks. If it’s reactive, it might pose risks related to chemical burns or reactions .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. If the compound shows promising biological activity, future research might focus on optimizing its structure for better efficacy or safety .

properties

IUPAC Name

methyl 4-[[2-[[2-(3-chlorophenyl)-2-methoxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5/c1-20(28-3,14-5-4-6-15(21)11-14)12-22-17(24)18(25)23-16-9-7-13(8-10-16)19(26)27-2/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWHKODWBFYKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-(3-chlorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate

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